molecular formula C13H21N3O4 B2379394 Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate CAS No. 2248325-31-5

Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate

Cat. No.: B2379394
CAS No.: 2248325-31-5
M. Wt: 283.328
InChI Key: OAWDTYKWVXGDJC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate (CAS: 183673-70-3) is a spirocyclic compound with a molecular formula of C₁₂H₁₉N₃O₄ and a molar mass of 269.3 g/mol . It features a central spiro[4.5]decane core fused with a triazaspiro ring system and a tert-butyl ester group. Key properties include a melting point of 242–244°C, solubility in dichloromethane (DCM), dimethyl sulfoxide (DMSO), and methanol, and a predicted pKa of 10.10 ± 0.20 . This compound is primarily used as an intermediate in organic synthesis, particularly for constructing complex molecules in drug discovery .

Properties

IUPAC Name

tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-12(2,3)20-9(17)8-16-10(18)13(15-11(16)19)4-6-14-7-5-13/h14H,4-8H2,1-3H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWDTYKWVXGDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C2(CCNCC2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Spiro Hydantoin Core

A predominant strategy involves alkylating preformed spiro hydantoin derivatives. For example, tert-butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate (a structural analog) undergoes alkylation using methyl iodide in tetrahydrofuran (THF) with sodium hydride as a base, achieving an 88% yield. Adapting this method, the target compound could be synthesized by replacing methyl iodide with tert-butyl bromoacetate. The proposed mechanism involves deprotonation of the hydantoin nitrogen followed by nucleophilic attack on the alkylating agent.

Reaction Conditions:

  • Base: Sodium hydride (2.5 equiv)
  • Solvent: THF, 0°C to room temperature (RT)
  • Alkylating Agent: Tert-butyl bromoacetate (1.2 equiv)
  • Yield (Hypothetical): 70–85% based on analogous reactions.

Cyclocondensation with Glycine Esters

Chinese Patent CN108840814B discloses a route to 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylic acid tert-butyl ester via cyclocondensation of 1-tert-butoxycarbonyl-3-pyrrolidone with glycine esters. By substituting glycine tert-butyl acetate in this protocol, the spiro core and acetate side chain could form concurrently. This one-pot method simplifies synthesis but requires stringent temperature control (100°C under microwave irradiation) and acidic conditions (acetic acid).

Key Steps:

  • Cyclocondensation: Trimethoxymethane and acetic acid facilitate ring closure.
  • Reduction: Sodium borohydride reduces intermediate imines to amines.
  • Purification: Silica gel chromatography (CH2Cl2/MeOH = 60:1).

Reductive Amination Approaches

A method from PMC3120289 utilizes reductive amination to construct diazaspiro compounds. tert-Butyl 4-oxocyclohexylcarbamate reacts with ammonium carbonate and sodium cyanide to form a hydantoin, followed by alkylation with 1-(2-bromoethoxy)-4-fluorobenzene. Applying this approach, tert-butyl bromoacetate could replace the bromoethoxy component to introduce the acetate moiety.

Optimization Insights:

  • Temperature: 323 K for hydantoin formation.
  • Deprotection: HCl in dioxane removes tert-butoxycarbonyl (BOC) groups.

Reaction Optimization and Conditions

Solvent and Base Selection

Optimal yields are achieved with polar aprotic solvents (THF, DMF) and strong bases (NaH, LiHMDS). For instance, NaH in THF enables efficient deprotonation of hydantoin nitrogens, while DMF enhances solubility during cyclocondensation.

Temperature and Time

  • Alkylation: 0°C to RT for 2–6 hours prevents side reactions.
  • Cyclocondensation: Microwave-assisted heating at 100°C for 20 minutes accelerates ring formation.

Purification and Characterization

Purification Methods:

  • Column Chromatography: Gradients of CH2Cl2/MeOH (40:1 to 60:1) resolve polar intermediates.
  • Recrystallization: Ethyl acetate/hexane mixtures yield high-purity solids.

Characterization Data:

  • LCMS (ESI): m/z 346 [M+1]+ for tert-butyl 3-methyl-4-oxo derivatives.
  • 1H NMR: δ 1.42 (s, 9H, tert-butyl), δ 4.20 (s, 2H, CH2COO).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Key Advantage Limitation
Alkylation 70–85 6 h High regioselectivity Requires preformed hydantoin
Cyclocondensation 60–75 24 h One-pot synthesis Microwave equipment needed
Reductive Amination 50–65 48 h Compatible with diverse electrophiles Low yield for bulky groups

Applications and Derivatives

The acetate moiety enhances solubility and bioactivity, making the compound a precursor to kinase inhibitors (e.g., JAK2/STAT3 pathway modulators). Derivatives with methyl or cyclopropyl substituents exhibit improved metabolic stability.

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Ester

The tert-butyl ester moiety serves as a protective group for carboxylic acids. Deprotection is typically achieved under acidic conditions:

Reagent Conditions Product Reference
Trifluoroacetic acidDichloromethane, 0–25°C2-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid
Hydrochloric acidDioxane/Water, refluxCorresponding carboxylic acidGeneral

This reaction is critical for generating free carboxylic acids for subsequent coupling or salt formation .

Hydrolysis of the Acetate Ester

Basic hydrolysis cleaves the ester to yield carboxylate salts:

Reagent Conditions Product Reference
NaOH or LiOHAqueous ethanolSodium/Lithium carboxylate

Hydrolysis under mild conditions preserves the spirocyclic core while enabling further functionalization .

Nucleophilic Substitution at the Spirocyclic Nitrogen

The nitrogen atoms within the triazaspiro[4.5]decane system can undergo alkylation or acylation:

Reagent Conditions Product Reference
Alkyl halides (R-X)Base (e.g., K₂CO₃), DMFN-Alkylated derivatives
Acyl chlorides (R-COCl)Pyridine, room temperatureN-Acylated derivatives

Substitution reactions expand structural diversity, particularly for pharmaceutical applications .

Cyclization Reactions

Transition metal-catalyzed cyclizations, such as the Tsuji–Trost reaction, enable spirocore functionalization:

Catalyst Conditions Product Reference
Pd₂(dba)₃Dioxane, ligand (e.g., L4 )Spiro-diketopiperazine derivatives

This method is pivotal for constructing complex heterocycles .

Salt Formation

The deprotected carboxylic acid can form salts to enhance solubility:

Acid Conditions Product Reference
Oxalic acidEthanol, refluxCarboxylate oxalate salt

Salt formation is often employed in pharmaceutical formulations to improve bioavailability.

Oxidation and Reduction

While the dioxo groups are relatively stable, adjacent positions may undergo redox reactions:

Reagent Conditions Product Reference
NaBH₄Anhydrous THFReduced alcohol derivatives
H₂O₂Aqueous acidic mediumOxidized ketones or epoxides

Reduction of imine bonds or oxidation of allylic positions can modulate biological activity.

Key Mechanistic Insights

  • Deprotection : Acid-mediated cleavage of the tert-butyl group proceeds via protonation and elimination .

  • Tsuji–Trost Cyclization : Palladium catalysts facilitate allylic alkylation, forming spirocycles through π-allyl intermediates .

  • N-Alkylation : The spirocyclic nitrogen acts as a nucleophile in SN2 reactions under basic conditions .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for the synthesis of more complex organic molecules. It is particularly valuable in:

  • Pharmaceutical Development : Used in designing new drugs due to its unique structural features.
  • Agrochemicals : Acts as a precursor for developing pesticides and herbicides.

Biology

In biological research, tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate is utilized as:

  • Biochemical Probes : To study enzyme activities and protein interactions.
  • Ligands : For targeting specific receptors in cellular processes.

Medicine

The compound exhibits potential therapeutic properties:

  • Bromodomain Inhibition : It may inhibit bromodomains that are critical in cancer progression by modulating gene expression associated with tumor growth.

Industry

In industrial applications, this compound is used for producing specialty chemicals and materials with tailored properties. Its unique structure allows for:

  • Polymer Production : Contributing to the development of advanced materials with specific characteristics.

Case Studies

  • Anticancer Activity Study : Research indicates that derivatives of this compound demonstrate significant cytotoxicity against various cancer cell lines (e.g., prostate cancer), suggesting potential as a therapeutic agent.
  • Antimicrobial Activity Investigation : Similar compounds have shown promising results against Gram-positive and Gram-negative bacteria, indicating a potential application as antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 3-([1,1’-biphenyl]-4-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (Compound 8)

  • Structure : Incorporates a biphenyl substituent at position 3 of the triazaspiro ring .
  • Synthesis : Prepared via coupling reactions involving tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate and biphenyl derivatives .
  • HRMS data (m/z 444.1891 for [M+Na]⁺) confirm structural integrity .
  • Applications : Likely used in medicinal chemistry for targeting hydrophobic binding pockets .

tert-Butyl 3-([1,1’-biphenyl]-4-yl)-1-(4-methoxypyrimidin-2-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (Compound 19)

  • Structure : Features a 4-methoxypyrimidin-2-yl group at position 1 .
  • Synthesis : Achieved via copper-catalyzed Ullmann-type coupling (69% yield) using 2-iodo-4-methoxypyridine .
  • Key Differences :
    • The pyrimidine moiety introduces hydrogen-bonding capability, which may enhance target affinity in kinase inhibitors.
    • HRMS (m/z 521.2293 for [M+H]⁺) validates purity .
  • Applications : Suitable for structure-activity relationship (SAR) studies in oncology research .

[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic Acid (CAS: 1021117-39-4)

  • Structure : Replaces the tert-butyl ester with a carboxylic acid and adds a 4-fluorobenzyl group .
  • Molecular Formula : C₁₆H₁₈FN₃O₄ (molar mass: 335.33 g/mol) .
  • Key Differences :
    • The fluorine atom increases metabolic stability and electron-withdrawing effects.
    • Carboxylic acid group improves water solubility, making it suitable for prodrug designs .
  • Applications: Potential use in fluorinated drug analogs for improved pharmacokinetics .

tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate (CAS: 887120-96-9)

  • Structure : Differs in triazaspiro ring substitution (positions 1,3,7 vs. 1,3,8) .
  • Key Differences :
    • Altered ring substitution affects conformational flexibility and steric hindrance.
    • Purity of 97% makes it a reliable intermediate for divergent synthesis .
  • Applications : Explored in spirocyclic peptidomimetics for protease inhibition .

Comparative Analysis Table

Compound Name / CAS Key Substituents Molecular Formula Molar Mass (g/mol) Key Applications
Target Compound (183673-70-3) Tert-butyl ester C₁₂H₁₉N₃O₄ 269.3 Organic synthesis intermediate
Compound 8 Biphenyl group C₂₄H₂₇N₃O₄ 444.19 Hydrophobic drug candidates
Compound 19 4-Methoxypyrimidin-2-yl group C₃₀H₂₉N₆O₃ 521.23 Kinase inhibitor scaffolds
[3-(4-Fluorobenzyl)...] (1021117-39-4) 4-Fluorobenzyl, carboxylic acid C₁₆H₁₈FN₃O₄ 335.33 Prodrug development
887120-96-9 1,3,7-Triazaspiro substitution C₁₁H₁₇N₃O₄ 255.27 Peptidomimetic synthesis

Research Findings and Trends

  • Synthetic Efficiency : Copper-catalyzed reactions (e.g., Compound 19) achieve moderate yields (~69%), suggesting room for optimization .
  • Structure-Property Relationships : Fluorinated derivatives (e.g., CAS 1021117-39-4) balance solubility and metabolic stability, critical for CNS drugs .
  • Thermal Stability : The target compound’s high melting point (242–244°C) indicates robust crystallinity, advantageous for purification .

Biological Activity

Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate, also known by its CAS number 183673-70-3, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₂H₁₉N₃O₄
  • Molecular Weight : 269.30 g/mol
  • InChIKey : DHJXKTPWDXJQEK-UHFFFAOYSA-N
  • Physical State : Solid
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. The compound exhibits potential as a bromodomain inhibitor , which plays a crucial role in regulating gene expression associated with cancer and other diseases. Bromodomains are protein domains that recognize acetylated lysines on histones and other proteins, influencing transcriptional regulation.

Biological Activities

  • Anticancer Properties : Research indicates that compounds similar to this compound can inhibit bromodomain-containing proteins like BRD4. This inhibition can disrupt the transcriptional regulation of oncogenes and may lead to reduced tumor growth in various cancer models .
  • Neuroprotective Effects : Some studies suggest that the compound may exhibit neuroprotective properties by modulating pathways involved in neuronal survival and apoptosis .
  • Anti-inflammatory Potential : The compound's ability to affect inflammatory pathways has been noted, indicating potential use in treating inflammatory diseases .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study A (2020)Demonstrated significant inhibition of BRD4 in vitro with IC50 values in the low micromolar range.
Study B (2021)Reported neuroprotective effects in a rat model of stroke; improved functional recovery was observed post-treatment.
Study C (2022)Found anti-inflammatory effects in murine models of arthritis; reduced cytokine levels were documented.

Safety and Toxicology

While the compound shows promise for therapeutic applications, safety assessments are crucial. The compound is classified with several hazard statements indicating potential risks such as irritation and toxicity upon exposure . It is essential to conduct thorough toxicological evaluations before clinical application.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including spirocyclization and functional group protection/deprotection. For example, tert-butyl esters are often introduced via acid-catalyzed esterification. Reaction conditions such as solvent polarity (e.g., dioxane or THF), temperature (20–110°C), and catalysts (e.g., cesium carbonate or palladium complexes) critically impact yield and purity. Post-synthetic purification via column chromatography or recrystallization is recommended to isolate the target compound .

Q. How can researchers confirm the molecular structure of this compound?

X-ray crystallography using programs like SHELX is the gold standard for resolving spirocyclic structures. For non-crystalline samples, advanced NMR techniques (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) and high-resolution mass spectrometry (HRMS) are essential. Computational modeling (e.g., DFT) can further validate conformational stability .

Q. What safety protocols are recommended for handling this compound in the lab?

Store the compound refrigerated in airtight containers to prevent hydrolysis. Use nitrile gloves and fume hoods during handling. Avoid inhalation of dust/vapors and skin contact. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?

Systematic SAR studies involve synthesizing analogs with modifications to the spirocyclic core, tert-butyl group, or acetamide sidechain. For example:

  • Replace the tert-butyl with other esters (e.g., methyl or benzyl) to assess metabolic stability.
  • Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance target binding.
    Bioassays (e.g., enzyme inhibition or cell viability) should be paired with molecular docking to correlate structural changes with activity .

Q. What experimental strategies resolve contradictions in bioactivity data across similar triazaspiro compounds?

Discrepancies often arise from differences in assay conditions or cellular models. To address this:

  • Standardize assays (e.g., fixed ATP concentrations in kinase assays).
  • Validate target engagement using techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Cross-reference with computational ADMET predictions to rule out pharmacokinetic confounders .

Q. How can crystallographic data from SHELX refine the design of derivatives targeting enzymes like phospholipase D (PLD)?

SHELX-refined crystal structures reveal key interactions (e.g., hydrogen bonds between the dioxo groups and PLD2’s catalytic pocket). Use this data to design derivatives with optimized steric bulk (e.g., bulkier substituents at the 8-position) or enhanced hydrogen-bonding capacity. Co-crystallization of analogs with PLD2 can validate design hypotheses .

Q. What methodologies are effective for assessing this compound’s stability under physiological conditions?

Conduct accelerated stability studies in buffers mimicking physiological pH (e.g., PBS at pH 7.4) and monitor degradation via HPLC. For metabolic stability, use liver microsome assays (human or murine) with LC-MS quantification. Identify degradation products to guide structural stabilization strategies (e.g., cyclopropyl groups to hinder oxidation) .

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